molecular formula C7H8N2O B14005516 2-Methyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one

2-Methyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one

Katalognummer: B14005516
Molekulargewicht: 136.15 g/mol
InChI-Schlüssel: VTKQDXSVXWYAAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-DIHYDRO-2-METHYLCYCLOPENT[D]IMIDAZOL-4(3H)-ONE is a heterocyclic compound that belongs to the class of imidazoles Imidazoles are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIHYDRO-2-METHYLCYCLOPENT[D]IMIDAZOL-4(3H)-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted cyclopentanone with an appropriate amine in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-DIHYDRO-2-METHYLCYCLOPENT[D]IMIDAZOL-4(3H)-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo substitution reactions at the nitrogen or carbon atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the nitrogen or carbon atoms of the imidazole ring.

Wissenschaftliche Forschungsanwendungen

5,6-DIHYDRO-2-METHYLCYCLOPENT[D]IMIDAZOL-4(3H)-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.

Wirkmechanismus

The mechanism of action of 5,6-DIHYDRO-2-METHYLCYCLOPENT[D]IMIDAZOL-4(3H)-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazole: A simpler structure with a wide range of applications in medicinal chemistry.

    Benzimidazole: Known for its pharmacological activities, including antiviral and anticancer properties.

    Thiazole: Another heterocyclic compound with applications in drug discovery and material science.

Uniqueness

5,6-DIHYDRO-2-METHYLCYCLOPENT[D]IMIDAZOL-4(3H)-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C7H8N2O

Molekulargewicht

136.15 g/mol

IUPAC-Name

2-methyl-5,6-dihydro-1H-cyclopenta[d]imidazol-4-one

InChI

InChI=1S/C7H8N2O/c1-4-8-5-2-3-6(10)7(5)9-4/h2-3H2,1H3,(H,8,9)

InChI-Schlüssel

VTKQDXSVXWYAAS-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(N1)CCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.